molecular formula C18H16Br2O2 B13863854 1,6-Bis(4-bromophenyl)hexane-1,6-dione

1,6-Bis(4-bromophenyl)hexane-1,6-dione

Cat. No.: B13863854
M. Wt: 424.1 g/mol
InChI Key: RBJLRVJENHMBEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Bis(4-bromophenyl)hexane-1,6-dione is an organic compound characterized by the presence of two bromophenyl groups attached to a hexane-1,6-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Bis(4-bromophenyl)hexane-1,6-dione can be synthesized through a multi-step process. One common method involves the bromination of 1,6-diphenylhexane-1,6-dione. The reaction typically uses bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the para positions of the phenyl rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1,6-Bis(4-bromophenyl)hexane-1,6-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Reduction Reactions: The carbonyl groups in the hexane-1,6-dione backbone can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

1,6-Bis(4-bromophenyl)hexane-1,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-Bis(4-bromophenyl)hexane-1,6-dione involves its interaction with specific molecular targets. The bromine atoms and carbonyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Bis(4-bromophenyl)hexane-1,6-dione is unique due to its specific combination of bromophenyl groups and hexane-1,6-dione backbone. This structure imparts distinct reactivity and properties, making it valuable for specific applications in materials science and organic synthesis .

Properties

Molecular Formula

C18H16Br2O2

Molecular Weight

424.1 g/mol

IUPAC Name

1,6-bis(4-bromophenyl)hexane-1,6-dione

InChI

InChI=1S/C18H16Br2O2/c19-15-9-5-13(6-10-15)17(21)3-1-2-4-18(22)14-7-11-16(20)12-8-14/h5-12H,1-4H2

InChI Key

RBJLRVJENHMBEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCC(=O)C2=CC=C(C=C2)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.